molecular formula C8H12N2O B13528401 4-(Pyrazin-2-yl)butan-2-ol

4-(Pyrazin-2-yl)butan-2-ol

Cat. No.: B13528401
M. Wt: 152.19 g/mol
InChI Key: JZWWLDKCYLLMBF-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)butan-2-ol is a secondary alcohol derivative featuring a pyrazine ring substituted at the fourth carbon of the butan-2-ol backbone. Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, confers distinct electronic and steric characteristics that influence reactivity and biological interactions. The hydroxyl group at the second carbon of the butanol chain enables hydrogen bonding, making it a candidate for applications in medicinal chemistry and catalysis .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-pyrazin-2-ylbutan-2-ol

InChI

InChI=1S/C8H12N2O/c1-7(11)2-3-8-6-9-4-5-10-8/h4-7,11H,2-3H2,1H3

InChI Key

JZWWLDKCYLLMBF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC=CN=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)butan-2-ol typically involves the reaction of pyrazine derivatives with appropriate butanol derivatives. One common method is the condensation of pyrazine-2-amine with butan-2-one under acidic conditions, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrazin-2-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Pyrazin-2-yl)butan-2-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrazine vs. Other Heterocycles

Pyrazine derivatives are often compared to compounds with pyridine, pyrimidine, or pyridazine rings due to their structural similarities. The table below highlights key differences:

Compound Name Heterocycle Key Features Biological/Reactivity Impact
4-(Pyrazin-2-yl)butan-2-ol Pyrazine Two nitrogen atoms (1,4-positions); electron-deficient ring Enhanced π-π stacking; potential enzyme inhibition
4-(Pyridin-2-yl)butan-2-ol Pyridine One nitrogen atom; basic center Stronger hydrogen bonding; CNS receptor interactions
4-(Pyrimidin-2-yl)butan-2-ol Pyrimidine Two nitrogen atoms (1,3-positions); planar structure DNA/RNA binding affinity; antiviral potential
4-(Pyridazin-2-yl)butan-2-ol Pyridazine Two adjacent nitrogen atoms; polarizable ring Altered solubility; redox activity

Key Insight : The pyrazine ring’s electron-deficient nature enhances interactions with aromatic systems in biological targets, while pyridine’s basicity improves solubility and receptor binding .

Functional Group Analogs: Alcohol vs. Carboxylic Acid/Amino Derivatives

The hydroxyl group in butan-2-ol derivatives can be substituted with carboxylic acids or amino groups, altering their applications:

Compound Name Functional Group Key Differences
This compound -OH Hydrogen bonding; moderate acidity (pKa ~16)
4-(Pyrazin-2-yl)butanoic acid -COOH Strong acidity (pKa ~4.5); ionizable at physiological pH; metal chelation
4-{[1-(Pyridin-2-yl)ethyl]amino}butan-2-ol -NH2 Basic amino group; forms Schiff bases; CNS-targeting potential

Impact: The carboxylic acid derivative (butanoic acid) shows higher solubility in aqueous media, whereas the amino-alcohol variant exhibits stronger CNS activity due to its ability to cross the blood-brain barrier .

Substituted Butan-2-ol Derivatives

Substituents on the heterocyclic ring or butanol chain significantly alter properties:

Compound Name Substituent Unique Features
4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol Ethyl-pyrazole Enhanced steric bulk; improved enzyme inhibition
4-(4-Fluoro-3-methylphenyl)butan-2-ol Fluoro-methylphenyl Electron-withdrawing F group; increased metabolic stability
1-(Piperazin-1-yl)butan-2-ol Piperazine Basic tertiary amine; versatile in drug design (e.g., antipsychotics)

Notable Trend: Bulky substituents (e.g., ethyl-pyrazole) improve target selectivity, while electron-withdrawing groups (e.g., fluorine) enhance stability under physiological conditions .

Biological Activity

4-(Pyrazin-2-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study, various derivatives were screened against bacterial strains such as E. coli and B. subtilis, showing significant inhibition zones, suggesting potential use as an antimicrobial agent .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Activity

In terms of anti-inflammatory effects, this compound has shown promise in inhibiting COX enzymes, which are crucial in the inflammatory response. The IC50 values for COX inhibition were reported to be comparable to established anti-inflammatory drugs .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity. The presence of the hydroxyl group enhances its interaction with biological targets through hydrogen bonding .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Concentration Tested (µg/mL)
E. coli15500
B. subtilis18500
P. mirabilis12500

Table 2: Anti-inflammatory Activity (COX Inhibition)

CompoundIC50 (µmol/L)
This compound0.05 ± 0.01
Celecoxib0.04 ± 0.01

Case Studies

  • Study on Antimicrobial Properties : A recent investigation into the antimicrobial properties of various pyrazine derivatives included testing this compound against multiple bacterial strains, revealing significant antibacterial effects that warrant further exploration for therapeutic applications .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of this compound demonstrated that it effectively reduced inflammation in animal models, suggesting its utility in treating inflammatory diseases .

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